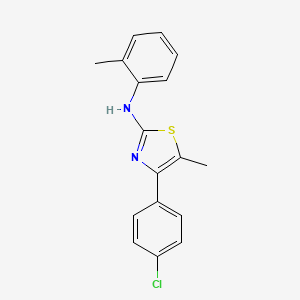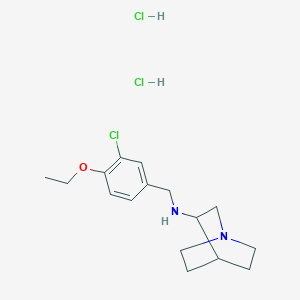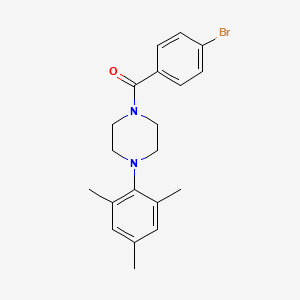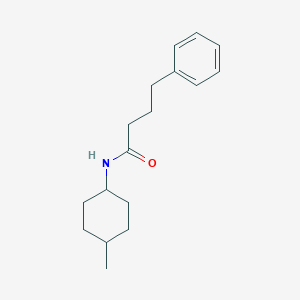
4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine
Descripción general
Descripción
4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in cancer research, neurodegenerative diseases, and circadian rhythm disorders.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine involves the inhibition of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. By inhibiting CK1δ activity, 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine can modulate these cellular processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits CK1δ activity in a dose-dependent manner, with an IC50 value of approximately 1.5 μM. In vivo studies have shown that the compound can penetrate the blood-brain barrier and modulate CK1δ activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine in lab experiments is its high potency and selectivity for CK1δ. This allows for precise modulation of CK1δ activity without affecting other cellular processes. One limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer agents. Another direction is to explore its potential applications in circadian rhythm disorders, which are associated with dysregulation of CK1δ activity. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in experimental settings.
Aplicaciones Científicas De Investigación
The compound 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. The compound achieves this by inhibiting the activity of CK1δ, which is involved in the regulation of the Wnt signaling pathway that is frequently dysregulated in cancer.
Furthermore, this compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK1δ has been shown to play a role in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ activity by 4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine has been shown to reduce tau protein phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-5-3-4-6-15(11)19-17-20-16(12(2)21-17)13-7-9-14(18)10-8-13/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDGXHOWHEXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4646218.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4646229.png)

![3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4646258.png)
![4-bromo-1-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4646259.png)

![7-cyclohexyl-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4646281.png)

![2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4646293.png)
![4-allyl-3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4646305.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)